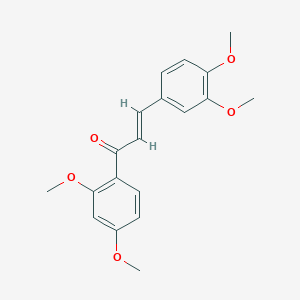

(2E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Übersicht

Beschreibung

Chalcone, 3,4,2’,4’-tetramethoxy-, is a derivative of chalcone, an aromatic ketone that forms the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. The chalcone core is composed of two aromatic rings linked through a three-carbon α, β-unsaturated carbonyl system. Chalcone derivatives, including 3,4,2’,4’-tetramethoxy-chalcone, exhibit a wide range of therapeutic activities such as anticancer, antioxidant, anti-inflammatory, and antiviral properties .

Vorbereitungsmethoden

The synthesis of chalcone, 3,4,2’,4’-tetramethoxy-, typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 2,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide in ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the chalcone is complete. The product is then purified by recrystallization or column chromatography .

Industrial production methods for chalcones often involve similar synthetic routes but are optimized for higher yields and purity. These methods may include the use of different solvents, catalysts, and purification techniques to enhance the efficiency of the process .

Analyse Chemischer Reaktionen

Chalcone, 3,4,2’,4’-tetramethoxy-, undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have highlighted the anticancer properties of dimethoxychalcones. Research indicates that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving:

- Inhibition of cell proliferation : Studies have shown that dimethoxychalcones inhibit the growth of cancer cells by interfering with cell cycle progression .

- Induction of oxidative stress : They may increase reactive oxygen species (ROS) levels, leading to cell death in cancer cells while sparing normal cells .

Case Study Example :

A study published in the Journal of Medicinal Chemistry demonstrated that a related chalcone derivative exhibited potent cytotoxicity against breast cancer cells, suggesting a similar potential for (2E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Research indicates that dimethoxychalcones possess significant activity against various bacterial strains and fungi.

- Mechanism of Action : The antimicrobial action is believed to be due to the disruption of microbial cell membranes and interference with metabolic processes .

Notable Findings :

A study found that dimethoxychalcones exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as lead compounds for developing new antibiotics .

Photostability and UV Absorption

Dimethoxychalcones have been studied for their photostability and UV absorption properties, making them suitable for applications in:

- Sunscreens : Their ability to absorb UV radiation can enhance the effectiveness of sunscreen formulations.

Research Insight :

A comparative analysis showed that chalcone derivatives could provide better UV protection than conventional sunscreen agents due to their higher stability under UV light exposure .

Enzyme Inhibition

Research has indicated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways.

- Target Enzymes : Studies have focused on its inhibitory effects on enzymes like cyclooxygenase (COX), which is crucial in inflammatory processes .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |

| Antimicrobial agents | Effective against S. aureus and E. coli | |

| Material Science | Sunscreen formulations | Enhanced UV protection |

| Biochemistry | Enzyme inhibitors | Inhibits COX enzymes |

Wirkmechanismus

The mechanism of action of chalcone, 3,4,2’,4’-tetramethoxy-, involves its interaction with various molecular targets and pathways. Chalcones exhibit antioxidant activity by scavenging free radicals and inhibiting oxidative stress. They also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase . Additionally, chalcones can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .

Vergleich Mit ähnlichen Verbindungen

Chalcone, 3,4,2’,4’-tetramethoxy-, can be compared with other chalcone derivatives such as:

Chalcone, 2’,4’-dihydroxy-: This compound has hydroxyl groups instead of methoxy groups, which can influence its biological activity and solubility.

Chalcone, 4’-methoxy-: This derivative has a single methoxy group, which may result in different pharmacological properties compared to the tetramethoxy derivative.

Chalcone, 2’,4’-dimethoxy-: Similar to the tetramethoxy derivative but with fewer methoxy groups, affecting its reactivity and biological activity.

The uniqueness of chalcone, 3,4,2’,4’-tetramethoxy-, lies in its multiple methoxy groups, which can enhance its stability and bioactivity compared to other chalcone derivatives .

Biologische Aktivität

(2E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a dimethoxy chalcone , is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer effects, antioxidant properties, and mechanisms of action.

- Chemical Formula: C19H20O5

- Molecular Weight: 320.36 g/mol

- IUPAC Name: this compound

- CAS Number: 155048-06-9

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of chalcone derivatives, including this compound. Research indicates that this compound can inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Induction of Apoptosis:

- Cell Cycle Arrest:

- Inhibition of Tumor Angiogenesis:

Antioxidant Activity

Chalcones exhibit significant antioxidant properties due to their ability to scavenge free radicals. The presence of multiple methoxy groups enhances their electron-donating ability, making them effective in reducing oxidative stress within biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Cellular Signaling Pathways:

-

Inhibition of Efflux Pumps:

- Some studies suggest that this chalcone derivative may enhance the efficacy of certain antibiotics by inhibiting efflux pumps in bacteria, thereby increasing intracellular concentrations of antimicrobial agents.

Study on Melanoma Cells

A recent study focused on the effects of this compound on melanoma cells demonstrated its potent antiproliferative effects. The study found that treatment with this compound led to:

- Increased apoptosis rates.

- Significant cell cycle arrest at G2/M phase.

- Activation of DNA damage response pathways through phosphorylation of ATM kinase .

Comparative Analysis with Other Chalcones

In comparative studies with other chalcone derivatives:

| Compound Name | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 15 | Apoptosis induction |

| Chalcone A | 20 | Cell cycle arrest |

| Chalcone B | 25 | Antioxidant activity |

This table illustrates that this compound exhibits superior potency compared to some other derivatives.

Eigenschaften

IUPAC Name |

(E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-21-14-7-8-15(18(12-14)23-3)16(20)9-5-13-6-10-17(22-2)19(11-13)24-4/h5-12H,1-4H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVLLUWABVOODQ-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100753-43-3 | |

| Record name | Chalcone, 3,4,2',4'-tetramethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100753433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.